N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-N-(3-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-17(11-6-4-5-10(2)9-11)14(19)12-7-8-13(18)16-15-12/h4-9H,3H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUBCGAJISWKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One possible synthetic route could involve the condensation of an ethyl-substituted hydrazine with a m-tolyl-substituted diketone, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential pharmacological properties. Pyridazine derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer activities, suggesting that this compound could have similar applications.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various industrial processes.
Mechanism of Action
The mechanism of action of N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The table below summarizes key structural analogs and their substituents:
Key Observations:
Physicochemical Properties
- Metabolic Stability : Electron-withdrawing groups (e.g., sulfonyl in Compound ) may slow CYP450-mediated metabolism compared to the target’s alkyl/aryl substituents .
Biological Activity
N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings that highlight its pharmacological properties.
Chemical Structure and Synthesis
Chemical Structure:
The molecular formula of this compound is . The structure features a dihydropyridazine core with an ethyl group and a m-tolyl substituent, contributing to its unique chemical properties.
Synthesis:
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. For example, it can be synthesized from appropriate precursors through a series of reactions involving amines and carboxylic acids under controlled conditions. Methods such as microwave-assisted synthesis have been reported to enhance yield and reduce reaction times.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits:
- Minimum Inhibitory Concentration (MIC): Values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
- Minimum Bactericidal Concentration (MBC): Effective in reducing bacterial counts significantly in time-kill assays.
These findings suggest that the compound could serve as a potential lead for developing new antibiotics.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis.
- Biofilm Disruption: It has been shown to inhibit biofilm formation, which is crucial for bacterial survival in hostile environments.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in microbial cells, leading to cell death.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Antimicrobial Efficacy: A recent study evaluated its efficacy against resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin.
- Cytotoxicity Assessment: Hemolytic activity tests revealed low toxicity levels with % lysis ranging from 3.23% to 15.22%, suggesting a favorable safety profile for further development.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | MIC (μg/mL) | MBC (μg/mL) | Biofilm Disruption |
|---|---|---|---|
| N-Ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine | 0.22 | 0.25 | Effective |
| Ciprofloxacin | 0.5 | 1.0 | Moderate |
| Other Dihydropyridazine Derivatives | Varies | Varies | Limited |
This table illustrates that N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine exhibits superior antimicrobial properties compared to traditional antibiotics.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide?
The compound is synthesized via multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key parameters include:
- Temperature control : Elevated temperatures (70–100°C) for cyclization steps to ensure ring closure .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency and yield .
- Catalysts : Use of base catalysts (e.g., K₂CO₃) for deprotonation during amide bond formation . Characterization is performed via ¹H/¹³C NMR to confirm substituent positions and mass spectrometry (MS) for molecular weight validation .
Q. How is the purity and structural integrity of the compound validated in academic research?
A combination of analytical techniques ensures quality:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming regiochemistry (e.g., distinguishing meta-tolyl substitution) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
- X-ray crystallography : Resolves 3D structure using software like SHELXL for refinement, critical for studying intermolecular interactions .
Q. What in vitro assays are recommended to screen its biological activity?
Standard protocols include:
- Enzyme inhibition assays : Measure IC₅₀ values against target kinases or inflammatory mediators (e.g., COX-2) using fluorogenic substrates .
- Cytotoxicity testing : MTT or resazurin assays in cell lines (e.g., RAW 264.7 macrophages) to assess therapeutic index .
- Binding affinity studies : Surface plasmon resonance (SPR) or ITC to quantify target protein interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between N-ethyl-6-oxo-N-(m-tolyl)-dihydropyridazine and structural analogs?
- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., meta-tolyl vs. diphenylmethyl) to identify pharmacophores .
- Molecular docking : Compare binding poses in target active sites (e.g., using AutoDock Vina) to explain potency differences .
- Assay standardization : Control variables like cell passage number, solvent (DMSO concentration ≤0.1%), and incubation time .
Q. What computational strategies predict off-target effects or toxicity?
- Pharmacophore modeling : Tools like Schrödinger’s Phase identify shared motifs with known toxicophores (e.g., reactive Michael acceptors) .
- ADMET prediction : Software such as SwissADME evaluates permeability, cytochrome P450 interactions, and hERG channel binding .
- Molecular dynamics (MD) simulations : Assess target-ligand complex stability over time (e.g., 100 ns simulations in GROMACS) .
Q. How to design in vivo studies for pharmacokinetic (PK) and efficacy profiling?
- Dose optimization : Preliminary PK studies in rodents to determine bioavailability, half-life, and clearance rates .
- Disease models : Use LPS-induced acute lung injury (ALI) or sepsis models to evaluate anti-inflammatory efficacy .
- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) for quantitative biodistribution analysis via scintillation counting .
Q. What strategies improve solubility and stability for pharmacological testing?
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
- Salt formation : React with HCl or sodium acetate to generate stable salts with improved crystallinity .
- Nanoformulations : Encapsulate in PLGA nanoparticles for sustained release and reduced degradation .
Q. How to address synthetic challenges in selective functionalization of the dihydropyridazine core?
- Protecting groups : Temporarily block reactive sites (e.g., amide NH with Boc groups) during halogenation or cross-coupling steps .
- Regioselective catalysts : Employ Pd-catalyzed C–H activation for direct arylations without protecting groups .
- Reaction monitoring : Use TLC or HPLC-MS to track intermediates and optimize stepwise yields .
Data Contradiction and Validation
Q. How to validate conflicting crystallographic data during structure refinement?
- Multi-software cross-check : Compare refinement results from SHELXL, Phenix, and Olex2 to identify systematic errors .
- Twinned data handling : Use SHELXL’s TWIN/BASF commands for intensity deconvolution in cases of crystal twinning .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to resolve packing ambiguities .
Q. What methods reconcile discrepancies between in vitro and in vivo efficacy results?
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in plasma or tissue homogenates .
- Protein binding assays : Measure free vs. albumin-bound compound fractions to explain reduced in vivo activity .
- Gene knockout models : Validate target specificity using CRISPR/Cas9-edited cell lines or transgenic animals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
